molecular formula C22H27N3O3 B6117673 N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide

N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide

Cat. No. B6117673
M. Wt: 381.5 g/mol
InChI Key: PIUFTRFHHMRQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide, also known as MPDC, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential as a modulator of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain perception, appetite, and mood. MPDC has been shown to interact with this system in a unique way, making it a promising candidate for further study.

Mechanism of Action

N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide is thought to work by inhibiting the breakdown of endocannabinoids, allowing them to accumulate in the body and exert their effects for a longer period of time. This is achieved through the inhibition of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide allows endocannabinoids to accumulate and activate cannabinoid receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide has been shown to have a variety of biochemical and physiological effects, including an increase in levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), a reduction in pain sensitivity, and an improvement in mood. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for conditions such as multiple sclerosis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide in lab experiments is its specificity for FAAH inhibition, which allows for more targeted effects on the endocannabinoid system. However, one limitation is the potential for off-target effects, as N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide may interact with other enzymes or receptors in the body. Additionally, the synthesis of N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide can be complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide. One area of interest is its potential as a treatment for pain and inflammation, particularly in conditions such as arthritis and neuropathic pain. Another area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Further research is also needed to fully understand the mechanism of action of N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide and its interactions with other enzymes and receptors in the body.

Synthesis Methods

The synthesis of N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide involves several steps, beginning with the reaction between 4-methoxybiphenyl and propylamine to form N-(4-methoxybiphenyl)-N-propylamine. This intermediate is then reacted with 1,2-pyrrolidinedicarboxylic acid anhydride to yield N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide. The reaction is typically carried out in a solvent such as methanol or ethanol, and the final product is purified by recrystallization.

Scientific Research Applications

N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide has been the subject of several scientific studies, with a focus on its potential as a modulator of the endocannabinoid system. One study found that N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide was able to increase levels of anandamide, an endocannabinoid that plays a role in pain perception and mood regulation, in the brains of rats. Another study found that N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide was able to reduce pain sensitivity in mice, suggesting that it may have potential as a pain reliever.

properties

IUPAC Name

2-N-[2-(4-methoxyphenyl)phenyl]-1-N-propylpyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-14-23-22(27)25-15-6-9-20(25)21(26)24-19-8-5-4-7-18(19)16-10-12-17(28-2)13-11-16/h4-5,7-8,10-13,20H,3,6,9,14-15H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUFTRFHHMRQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.